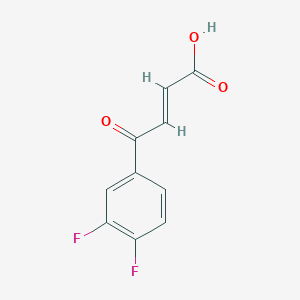

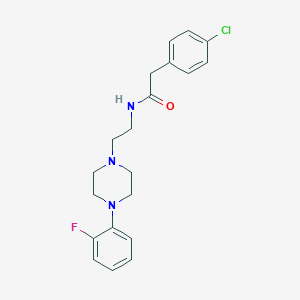

N-isopropyl-2-((p-tolyloxy)methyl)furan-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-isopropyl-2-((p-tolyloxy)methyl)furan-3-carboxamide” is a furan derivative . Furan derivatives are a group of organic compounds that contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

While specific synthesis methods for this compound are not available, furan derivatives are often synthesized from 2-furfural, 5-(hydroxymethyl)furfural (5-HMF), and 2,5-furandicarboxylic acid (FDCA), which are obtained from natural cellulose and hemicellulose feedstocks . The processes involved in the preparation of these monomers include reductive amination, etherification, esterification, and carbonatation .Scientific Research Applications

Metabolism and Biological Effects

- Furan Fatty Acids Metabolism : Furan fatty acids, which are structurally related to furan derivatives like the compound , have been identified in various biological contexts. One study discussed the metabolite 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a metabolite of furan fatty acids, elevated in the context of diabetes and its implications on β cell function. This highlights the metabolic processing of furan derivatives in biological systems and their potential impact on health conditions such as diabetes (Prentice et al., 2014).

Toxicological Aspects

- Toxicity and Drug Binding : Some furan compounds, including furancarboxylic acids, have been studied for their toxicity and interaction with drug binding. These studies often focus on the accumulation of such compounds in patients with renal failure and their effects on drug efficacy and toxicity. For instance, furancarboxylic acids have been identified as inhibitors of drug binding in uremic serum, suggesting the potential toxicological considerations for furan derivatives in therapeutic contexts (Niwa et al., 1988).

Metabolomics and Nutritional Studies

- Metabolomics in Diabetes : Metabolomic studies have identified furan derivatives as markers in diabetes, implicating these compounds in the metabolic alterations associated with the disease. For example, the elevated levels of CMPF, a metabolite of furan fatty acids, have been linked to β cell dysfunction in diabetes, underscoring the relevance of furan derivatives in metabolic diseases and their potential as biomarkers or therapeutic targets (Prentice et al., 2014).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2-[(4-methylphenoxy)methyl]-N-propan-2-ylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-11(2)17-16(18)14-8-9-19-15(14)10-20-13-6-4-12(3)5-7-13/h4-9,11H,10H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEARHBQPJBIKGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

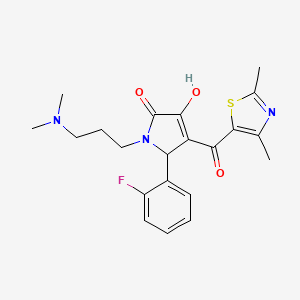

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2674368.png)

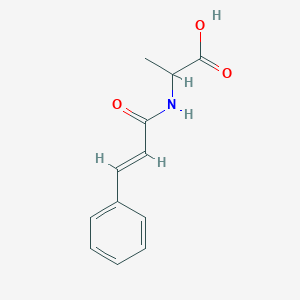

![N,N-dimethyl-4-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2674369.png)

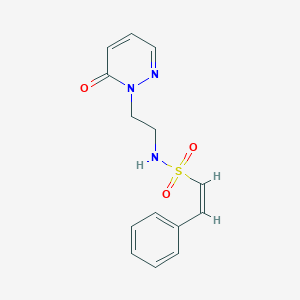

![3-(4-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2674371.png)

![Tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate](/img/structure/B2674372.png)

ammoniumolate](/img/structure/B2674375.png)

![6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2674381.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2674389.png)

![Tert-butyl 3H-spiro[isoindole-1,4'-piperidine]-2-carboxylate](/img/structure/B2674391.png)